molecular formula C22H18FN3O2 B14317733 4-Cyano-3-fluorophenyl 4-(5-butylpyrimidin-2-yl)benzoate CAS No. 106533-86-2

4-Cyano-3-fluorophenyl 4-(5-butylpyrimidin-2-yl)benzoate

Cat. No.: B14317733
CAS No.: 106533-86-2
M. Wt: 375.4 g/mol
InChI Key: ZJFYTLYUVFXNPD-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-(5-butylpyrimidin-2-yl)benzoate is a chemical compound with the molecular formula C22H18FN3O2 and a molecular weight of 375.396 g/mol . This compound is known for its unique structure, which includes a cyano group, a fluorine atom, and a butyl-substituted pyrimidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenyl 4-(5-butylpyrimidin-2-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki-Miyaura coupling reaction , which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenyl 4-(5-butylpyrimidin-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Cyano-3-fluorophenyl 4-(5-butylpyrimidin-2-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenyl 4-(5-butylpyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-fluorophenyl 4-(5-butylpyrimidin-2-yl)benzoate is unique due to its specific combination of functional groups and the presence of a butyl-substituted pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

106533-86-2

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

(4-cyano-3-fluorophenyl) 4-(5-butylpyrimidin-2-yl)benzoate

InChI

InChI=1S/C22H18FN3O2/c1-2-3-4-15-13-25-21(26-14-15)16-5-7-17(8-6-16)22(27)28-19-10-9-18(12-24)20(23)11-19/h5-11,13-14H,2-4H2,1H3

InChI Key

ZJFYTLYUVFXNPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F

Origin of Product

United States

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